

Application Notes and Protocols for GNE-781 in In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-781 is a highly potent and selective inhibitor of the bromodomains of the CREB-binding protein (CBP) and the closely related p300.[1][2][3][4] These proteins are transcriptional co-activators that play a crucial role in regulating gene expression through histone acetylation and the recruitment of other transcriptional machinery. By targeting the CBP/p300 bromodomains, **GNE-781** effectively disrupts these interactions, leading to the modulation of key oncogenes and immune regulatory pathways. These application notes provide detailed protocols for the preparation and use of **GNE-781** in various in vitro assays to facilitate research into its therapeutic potential.

Chemical Properties and Storage



Property	Value	Reference	
CAS Number	1936422-33-1	[1]	
Molecular Formula	C27H33F2N7O2	[3]	
Molecular Weight	525.6 g/mol	[3]	
Solubility	Soluble in DMSO (≥100 mg/mL) and Acetonitrile	[1][3]	
Storage (Solid)	-20°C for up to 3 years [5]		
Storage (In Solvent)	-80°C for up to 2 years; -20°C for up to 1 year (stored under nitrogen)	[1][2]	

Quantitative Data

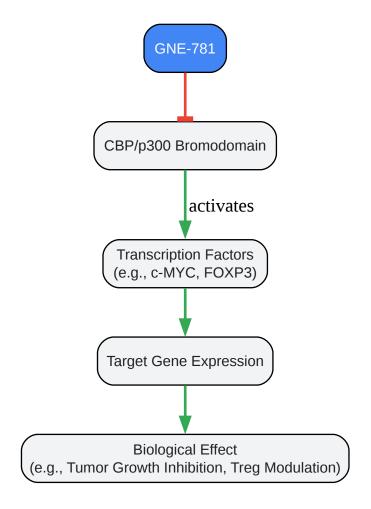
GNE-781 exhibits high potency and selectivity for the CBP/p300 bromodomains over other bromodomain-containing proteins, such as BRD4.

Assay Type	Target	IC50 / EC50	Reference
TR-FRET	СВР	0.94 nM	[1][2]
TR-FRET	p300	1.2 nM	[3]
BRET	СВР	6.2 nM	[1]
BRET	BRD4(1)	5100 nM	[1]
Cell-based (MYC Expression)	MV4-11 cells	6.6 nM	[3]

Signaling Pathway

GNE-781 inhibits the bromodomain of CBP/p300, which are critical co-activators for various transcription factors, including c-MYC and FOXP3. Inhibition of CBP/p300 leads to the downregulation of their target genes, which can result in anti-tumor effects and modulation of the immune response.





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GNE-781 Mechanism of Action

Experimental ProtocolsPreparation of GNE-781 Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of **GNE-781** for use in in vitro experiments.

Materials:

- GNE-781 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes



Ultrasonic bath (optional)

Procedure:

- Allow the GNE-781 vial to equilibrate to room temperature before opening.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of GNE-781. For example, to a 1 mg vial of GNE-781 (MW: 525.6 g/mol), add 190.26 μL of DMSO.
- Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1] Ensure the solution is clear before use.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C as recommended.[1][2]

In Vitro TR-FRET Assay for CBP Bromodomain Inhibition

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of the CBP bromodomain by **GNE-781**.

Materials:

- Recombinant GST-tagged CBP bromodomain
- Biotinylated histone H4 peptide acetylated at multiple lysine residues
- Europium (Eu³⁺) chelate-labeled anti-GST antibody (donor)
- Allophycocyanin (APC)-labeled streptavidin (acceptor)
- GNE-781 stock solution
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
- 384-well assay plates
- TR-FRET compatible plate reader



Experimental Workflow:



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TR-FRET Experimental Workflow

Procedure:

- Prepare a serial dilution of **GNE-781** in assay buffer. The final concentration in the assay will typically range from pM to μ M.
- Add the diluted **GNE-781** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the GST-tagged CBP bromodomain to each well at a final concentration of approximately 10 nM.
- Incubate for 30 minutes at room temperature.
- Add the biotinylated histone H4 peptide to each well at a final concentration of approximately 100 nM.
- Incubate for 30 minutes at room temperature.
- Add a mixture of the Eu³⁺-labeled anti-GST antibody and APC-labeled streptavidin to each well.
- Incubate for 60-90 minutes at room temperature, protected from light.
- Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Eu³⁺) and ~665 nm (APC).



- Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).
- Plot the TR-FRET ratio against the log of the **GNE-781** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular MYC Expression Assay

This protocol describes a cell-based assay to measure the effect of **GNE-781** on the expression of the MYC oncogene in the MV-4-11 acute myeloid leukemia cell line.

Materials:

- MV-4-11 cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM Lglutamine
- GNE-781 stock solution
- 96-well cell culture plates
- QuantiGene 2.0 Reagent System or similar for gene expression analysis
- Luminometer or plate reader capable of measuring luminescence

Procedure:

- Seed MV-4-11 cells in a 96-well plate at a density of 10,000 cells per well in 100 μL of complete RPMI-1640 medium.[2]
- Prepare serial dilutions of GNE-781 in culture medium.
- Add the diluted GNE-781 to the cell plates. The final DMSO concentration should be kept consistent across all wells, typically at 0.1%.[2]
- Incubate the plates for 4 hours at 37°C in a humidified incubator with 5% CO₂.[2]
- Lyse the cells and analyze MYC expression according to the manufacturer's instructions for the QuantiGene 2.0 Reagent System.[2]



- · Measure the luminescence using a plate reader.
- Calculate the EC₅₀ value by fitting the data to a four-parameter nonlinear regression model.
 [2]

In Vitro Regulatory T Cell (Treg) Suppression Assay

This protocol provides a general framework for assessing the effect of **GNE-781** on the generation of inducible Tregs (iTregs) from naïve CD4⁺ T cells.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated naïve CD4+ T cells
- T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- Treg polarizing cytokines (e.g., TGF-β, IL-2)
- GNE-781 stock solution
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Flow cytometry staining antibodies (e.g., anti-CD4, anti-CD25, anti-FOXP3)
- · Flow cytometer

Procedure:

- Isolate naïve CD4+ T cells from human PBMCs using standard cell separation techniques.
- Culture the naïve CD4+ T cells with T cell activation reagents and Treg polarizing cytokines.
- Treat the cells with a dose range of GNE-781 or DMSO (vehicle control). A starting concentration of 100 nM can be used based on previous studies.
- Incubate the cells for 3-5 days.
- Harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor FOXP3.



- Analyze the percentage of CD4+CD25+FOXP3+ Treg cells by flow cytometry.
- Assess cell viability using a suitable dye (e.g., PI, 7-AAD) to ensure that the observed effects
 are not due to cytotoxicity.

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